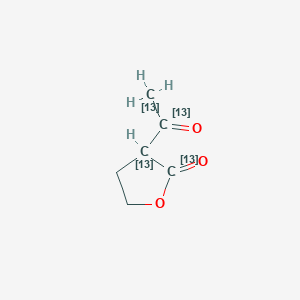

3-乙酰基(2,3-13C2)氧杂环-2-酮

描述

Molecular Structure Analysis

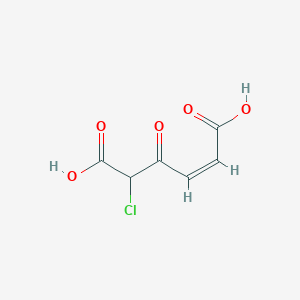

The molecular structure of 3-Acetyl(2,3-13C2)oxolan-2-one can be analyzed using various spectroscopic techniques. The molecular formula is C6H8O3 .Chemical Reactions Analysis

The thermal decomposition of similar compounds, such as oxolan-3-one, has been studied using ab initio calculations and experiments . The dominant reaction channel led to carbon monoxide, formaldehyde, and ethylene .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl(2,3-13C2)oxolan-2-one can be determined using various analytical techniques. The molecular weight of the compound is 132.1 g/mol .科学研究应用

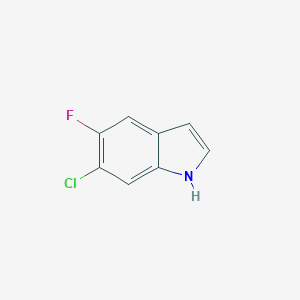

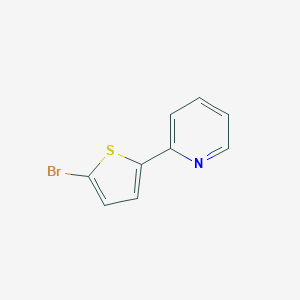

Synthesis of New Heterocycles

3-Acetyl(2,3-13C2 )oxolan-2-one is utilized in the synthesis of new heterocyclic compounds. These compounds have shown potential as antiproliferative agents , particularly in the context of cancer research . The ability to incorporate isotopically labeled carbon atoms makes these compounds valuable for tracing biochemical pathways in cells.

Antitumor Activity

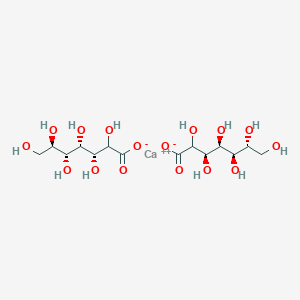

Derivatives synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one have been evaluated for their antitumor activity. Certain compounds have demonstrated promising results against liver carcinoma cancer cell lines (HEPG2-1), indicating the potential for development into cancer therapies .

Cytotoxicity Studies

The cytotoxic effects of compounds derived from 3-Acetyl(2,3-13C2 )oxolan-2-one have been assessed against various human cancer cell lines. This research is crucial for understanding the therapeutic potential and safety profile of new anticancer agents .

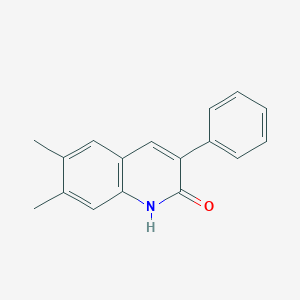

Synthesis of Coumarin Derivatives

Coumarin derivatives, which have a wide range of pharmacological and biological activities, can be synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one. These activities include anticoagulant, anti-inflammatory, and fungicidal properties, which are significant in medicinal chemistry .

Development of Anticancer Agents

The structural variability of 3-Acetyl(2,3-13C2 )oxolan-2-one allows for the creation of numerous derivatives with potential as anticancer agents. The exploration of these derivatives contributes to the discovery of new drugs with improved efficacy against various types of cancers .

Biological Activity Profiling

The diverse biological activities of 3-Acetyl(2,3-13C2 )oxolan-2-one derivatives, such as antimicrobial, anti-inflammatory, and antioxidant properties, make them suitable for profiling in biological assays. This helps in identifying new therapeutic leads for a range of diseases .

作用机制

Target of Action

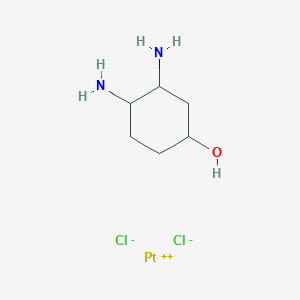

Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .

Mode of Action

Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .

Biochemical Pathways

Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Result of Action

Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .

属性

IUPAC Name |

3-acetyl(2,3-13C2)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-WMPIHMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12344867 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)

![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)